The compound (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a unique structural arrangement that includes a pyrazolone core, thiazole ring, and substituted phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound belongs to the class of hydrazone derivatives, which are characterized by the presence of a hydrazine moiety connected to an aldehyde or ketone. It is classified under organic compounds with potential applications in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
The synthesis of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves several steps:
Common reagents include hydrazine hydrate, thioamides, and various substituted phenyl compounds, often employing catalysts to facilitate reactions and improve yields.
The molecular structure of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C20H22N6O2S |
| Molecular Weight | 414.49 g/mol |
| IUPAC Name | (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one |
| InChI | InChI=1S/C20H22N6O2S/c1-11-15(21)7-4-8-16(11)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-5-3-6-14(9-13)27(29)30/h3-10,25H,1-2H3 |
| InChI Key | OYMZJMOCMHQZTK-UHFFFAOYSA-N |
The structure features multiple functional groups that contribute to its chemical properties and biological activity.
(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The precise molecular targets can vary based on the context of its application in biological systems.
The physical and chemical properties of (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one include:
These properties are vital for determining suitable conditions for experiments and applications in research.
The compound (4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one has several potential applications:
These applications highlight the versatility of this compound in various scientific domains, making it a subject of ongoing research interest.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: